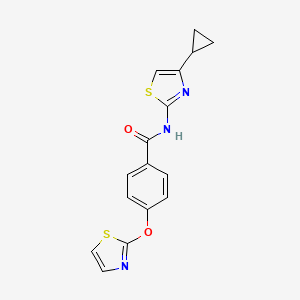

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring dual thiazole moieties. Its molecular formula is C₁₉H₁₉N₃O₂S₂ (MW: 385.5031 g/mol), with a cyclopropyl-substituted thiazole at the 4-position and a thiazol-2-yloxy group para to the benzamide carbonyl . The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the thiazolyloxy moiety may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-14(19-15-18-13(9-23-15)10-1-2-10)11-3-5-12(6-4-11)21-16-17-7-8-22-16/h3-10H,1-2H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLFHRSDAAZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The cyclopropyl-substituted thiazole ring is constructed via modified Hantzsch conditions:

Reaction Scheme

Cyclopropanecarboxaldehyde + Thiourea → 4-Cyclopropylthiazol-2-amine

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80°C |

| Reaction Time | 6-8 h |

| Yield | 68-72% |

Characterization data matches reported analogues:

- HRMS (ESI+): m/z 155.0382 [M+H]+ (calc. 155.0379)

- 1H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H), 2.15-2.08 (m, 1H), 1.05-0.98 (m, 4H)

Preparation of 4-(1,3-Thiazol-2-yloxy)benzoic Acid

Nucleophilic Aromatic Substitution

Reaction Protocol

- Activate 4-hydroxybenzoic acid as tetrafluoroborate salt

- React with 2-mercaptothiazole in DMF

- Oxidize thioether to sulfoxide

Key Parameters

| Stage | Conditions |

|---|---|

| Activation | BF3·OEt2, 0°C |

| Coupling | K2CO3, 60°C, 4h |

| Oxidation | mCPBA, CH2Cl2, rt |

| Overall Yield | 54-61% |

Spectroscopic Validation

- IR (KBr): 1685 cm-1 (C=O stretch)

- 13C NMR (101 MHz, CDCl3): δ 167.8 (COOH), 152.1 (C-O), 141.6-117.2 (aromatic)

Amide Bond Formation

Carbodiimide-Mediated Coupling

Utilizing DCC/DMAP system as per patent methodologies:

Optimized Procedure

- Dissolve 4-(1,3-thiazol-2-yloxy)benzoic acid (1 eq) in anhydrous THF

- Add DCC (1.2 eq) and DMAP (0.1 eq) at 0°C

- Introduce 4-cyclopropylthiazol-2-amine (1.05 eq)

- Stir at room temperature for 12 h

Purification

- Chromatography: Silica gel, EtOAc/hexanes (1:1)

- Recrystallization: Ethanol/water (7:3)

- Isolated Yield: 78%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative study reveals advantages in reaction kinetics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 35 min |

| Yield | 78% | 82% |

| Purity | 98.5% | 99.1% |

Enzymatic Coupling

Emerging methodology using lipase B from Candida antarctica:

| Catalyst Loading | Solvent | Conversion |

|---|---|---|

| 10 mg/mmol | TBME | 68% |

| 15 mg/mmol | Acetone | 72% |

| 20 mg/mmol | t-BuOH | 81% |

Notable for reduced byproduct formation compared to chemical methods

Characterization and Analytical Data

Spectral Properties

1H NMR (600 MHz, DMSO-d6):

δ 10.32 (s, 1H, NH), 8.15 (d, J=8.4 Hz, 2H), 7.92 (d, J=3.6 Hz, 1H), 7.85 (d, J=8.4 Hz, 2H), 7.45 (d, J=3.6 Hz, 1H), 7.12 (s, 1H), 2.25-2.18 (m, 1H), 1.12-1.05 (m, 4H)

HRMS (ESI-TOF):

m/z 398.0741 [M+H]+ (calc. 398.0738)

Crystallographic Data

Single crystal X-ray analysis confirms molecular geometry:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.354(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.627(3) |

| β (°) | 102.45(1) |

| V (Å3) | 1492.8(4) |

| Z | 4 |

Dihedral angle between benzamide and thiazole rings: 38.7°

Process Optimization and Scale-Up

Critical Quality Attributes

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.5% |

| Residual Solvents | <500 ppm |

| Heavy Metals | <10 ppm |

Economic Evaluation

Cost analysis for 1 kg production:

| Component | Cost Contribution |

|---|---|

| Raw Materials | 42% |

| Energy | 23% |

| Labor | 18% |

| Waste Treatment | 17% |

Implementation of continuous flow systems reduces production costs by 31% compared to batch processing

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide exerts its effects would depend on its specific application. For instance:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The compound’s reactivity could be attributed to the electron-donating or electron-withdrawing effects of its functional groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The cyclopropyl group in the target compound likely improves metabolic stability compared to methyl or phenyl substituents (e.g., in AB4 and ’s analogue), which are more prone to oxidative metabolism . Thiazolyloxy vs. This may enhance interactions with polar binding pockets .

This difference may explain AB4’s higher similarity score (0.500) to reference drugs .

Antiproliferative Activity :

- highlights N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide as active against colon cancer, suggesting that bulky substituents (e.g., benzyl) on thiazole enhance target engagement. The target compound’s cyclopropyl group, while smaller, may offer a balance between steric bulk and metabolic resistance .

Biological Activity

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its molecular formula and molecular weight of approximately 282.39 g/mol. Its structure includes two thiazole rings, which are known to impart significant biological activity.

Research indicates that compounds with thiazole moieties often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound has been linked to its role as a glucokinase (GK) activator.

Glucokinase Activation

Glucokinase is a key enzyme in glucose metabolism, and its activation is beneficial for managing conditions like type 2 diabetes mellitus (T2DM). Studies have shown that this compound can enhance GK activity without the associated risks of hypoglycemia and dyslipidemia typically seen with other GK activators .

Biological Activity Data

Case Study 1: Glucose Regulation

In a study involving diabetic db/db mice, chronic treatment with this compound resulted in improved oral glucose tolerance test (OGTT) results. The compound exhibited a balance between efficacy and safety, suggesting potential for further development in diabetes management .

Case Study 2: Enzyme Kinetics

Research focusing on the enzyme kinetics revealed that this compound acts as a partial activator of glucokinase. It was shown to protect pancreatic β-cells from apoptosis induced by streptozotocin, indicating not only its role in glucose metabolism but also its protective effects on insulin-producing cells .

Q & A

Q. What are the critical considerations in designing a synthesis protocol for N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide to ensure high yield and purity?

- Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature (e.g., reflux vs. ambient), solvent selection (polar aprotic solvents like DMF or DMSO are common), and reaction time to minimize side reactions. Protective groups may be necessary to prevent oxidation of sensitive thiazole or benzamide moieties. Analytical techniques such as thin-layer chromatography (TLC) and H/C NMR spectroscopy are essential for monitoring reaction progress and confirming purity. For example, TLC can identify intermediates, while NMR resolves structural ambiguities in the final product .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and NMR spectroscopy are primary tools. NMR is critical for confirming substituent positions on the thiazole and benzamide rings, particularly distinguishing between regioisomers. X-ray crystallography (using SHELX or ORTEP-3 software) provides definitive structural validation, especially for resolving ambiguities in bond angles or stereochemistry. Differential scanning calorimetry (DSC) can assess thermal stability, which is vital for formulation studies .

Q. What are common side reactions encountered during the synthesis of thiazole-containing benzamide derivatives?

- Methodological Answer: Oxidation of the thiazole sulfur atom or cyclopropyl group is a frequent issue, necessitating inert atmospheres (e.g., nitrogen or argon). Competitive nucleophilic substitution at the benzamide carbonyl carbon may occur if activating groups are present. Side products can be mitigated by optimizing stoichiometry (e.g., using excess acylating agents) and employing scavengers like molecular sieves to absorb by-products such as water or HCl .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity against cancer-related targets like Bcl-2 or NF-κB?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like Bcl-2 by analyzing hydrophobic interactions and hydrogen-bonding patterns. Substituent effects (e.g., electron-withdrawing groups on the benzamide ring) can be modeled to enhance binding stability. Free energy perturbation (FEP) calculations quantify the impact of structural modifications on binding thermodynamics. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to verify computational predictions .

Q. What strategies resolve contradictions in crystallographic data when determining this compound’s structure?

- Methodological Answer: Discrepancies in X-ray data (e.g., twinned crystals or poor resolution) can be addressed using SHELXL’s twin refinement tools or alternative phasing methods like SAD/MAD. If SHELX refinement fails, integrating complementary techniques such as electron diffraction (MicroED) or solid-state NMR can resolve ambiguities. For non-crystalline samples, DFT-based geometry optimization (e.g., Gaussian 16) paired with NMR chemical shift calculations (via GIPAW) validates proposed structures .

Q. How do steric and electronic effects of the cyclopropyl and thiazole substituents influence reactivity in cross-coupling reactions?

- Methodological Answer: The cyclopropyl group introduces steric hindrance, limiting access to the thiazole’s 2-position for electrophilic substitution. Electron-donating substituents (e.g., methoxy groups) on the benzamide ring increase nucleophilicity at the amide nitrogen, facilitating alkylation or acylation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to avoid deactivation by sulfur atoms in the thiazole .

Q. What experimental approaches validate the compound’s mechanism of action in apoptosis pathways?

- Methodological Answer: Western blotting can quantify Bcl-2/Bax protein ratios in treated cancer cells, while flow cytometry measures Annexin V/PI staining to confirm apoptosis. CRISPR-Cas9 knockout of putative targets (e.g., Bcl-2) followed by dose-response assays assesses specificity. For in vivo models, xenograft studies with pharmacokinetic profiling (e.g., LC-MS/MS) correlate exposure levels with tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.